molecular formula C19H24N2O B3343386 Yohimbol CAS No. 523-13-7

Yohimbol

Cat. No.: B3343386
CAS No.: 523-13-7
M. Wt: 296.4 g/mol
InChI Key: YZHQOLWNBFSHQZ-UHFFFAOYSA-N
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Description

Yohimbol is an indole alkaloid derived from the bark of the African tree Pausinystalia johimbe. It is closely related to yohimbine, another well-known alkaloid from the same source. This compound has been studied for its potential pharmacological effects, particularly in the context of its interactions with adrenergic receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Yohimbol can be synthesized through several routes, often involving the extraction from natural sources such as the bark of Pausinystalia johimbe. The extraction process typically involves the use of organic solvents like methanol or ethanol to isolate the alkaloid. Further purification is achieved through chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The bark is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by filtration and evaporation to concentrate the alkaloid. The crude extract is purified using high-performance liquid chromatography to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Yohimbol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form yohimbic acid.

    Reduction: Reduction reactions can convert this compound into dihydro derivatives.

    Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Yohimbic acid.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex alkaloids.

    Biology: Investigated for its effects on adrenergic receptors and neurotransmission.

    Medicine: Explored for its potential use in treating conditions like erectile dysfunction and depression.

    Industry: Utilized in the production of dietary supplements and herbal remedies.

Mechanism of Action

Yohimbol exerts its effects primarily through its interaction with adrenergic receptors. It acts as an antagonist at alpha-2 adrenergic receptors, leading to increased release of norepinephrine and enhanced sympathetic nervous system activity. This mechanism is similar to that of yohimbine, but this compound may have distinct pharmacokinetic properties that influence its overall efficacy and safety profile.

Comparison with Similar Compounds

    Yohimbine: Another indole alkaloid from Pausinystalia johimbe, known for its alpha-2 adrenergic receptor antagonism.

    Rauwolscine: A stereoisomer of yohimbine with similar pharmacological properties.

    Corynanthine: An alkaloid with a preference for blocking postsynaptic alpha-adrenergic receptors.

Uniqueness of Yohimbol: this compound is unique in its specific binding affinity and pharmacokinetic profile compared to other similar compounds. While yohimbine and rauwolscine are more commonly studied, this compound’s distinct chemical structure and interaction with adrenergic receptors make it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-14,18,20,22H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHQOLWNBFSHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-13-7
Record name Yohimbol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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